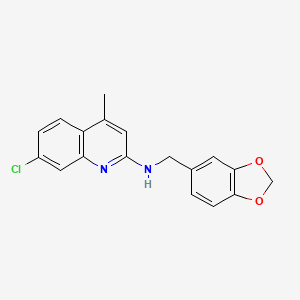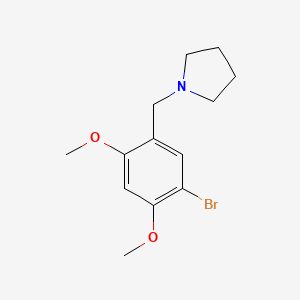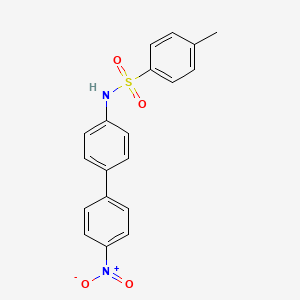![molecular formula C17H27NO6 B5180273 N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as FPEI, is a type of cationic polymer that has been widely used in scientific research. FPEI has a unique structure that makes it suitable for a variety of applications, including drug delivery, gene therapy, and tissue engineering.
Scientific Research Applications
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively used in scientific research due to its unique properties. One of the main applications of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is in gene delivery. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can complex with DNA and form stable nanoparticles that can efficiently deliver genes to cells. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in drug delivery, as it can bind to negatively charged drugs and protect them from degradation. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in tissue engineering, as it can promote cell adhesion and proliferation.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is based on its cationic charge. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can complex with negatively charged molecules such as DNA, RNA, and drugs. The resulting complex can then enter cells through endocytosis. Once inside the cell, the N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate complex can release its cargo, leading to gene expression or drug delivery.
Biochemical and Physiological Effects:
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have low toxicity and biocompatibility in vitro and in vivo. However, high concentrations of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can lead to cytotoxicity and inflammation. Therefore, careful dose optimization is required when using N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is its versatility. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be used for a variety of applications, including gene delivery, drug delivery, and tissue engineering. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is also relatively easy to synthesize and can be produced on a large scale. However, N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has some limitations, including its potential cytotoxicity at high concentrations and its limited stability in biological fluids.
Future Directions
There are several future directions for N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate research. One direction is to optimize the synthesis method to improve the stability and biocompatibility of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. Another direction is to explore new applications of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, such as in cancer therapy or immunotherapy. Finally, further research is needed to understand the mechanism of action of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and to improve its efficiency and specificity.
Synthesis Methods
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be synthesized through a simple one-pot reaction using commercially available starting materials. The synthesis involves the reaction of 2-(2-ethylphenoxy)ethylamine with 2-chloro-N-(propan-2-yl)propan-1-amine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. The synthesis method is relatively easy to perform and can be scaled up for industrial production.
properties
IUPAC Name |
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-4-14-7-5-6-8-15(14)18-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHJRKPDCYOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)

![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)